2-Fluoro-6-isopropoxybenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-fluoro-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10FNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3 |
InChI Key |
UEWHKXKTFQDKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
The Significance of Fluorinated Benzonitrile Derivatives in Contemporary Chemical Research
Fluorinated benzonitrile (B105546) derivatives are organic compounds that feature a benzene (B151609) ring substituted with both a fluorine atom and a nitrile group (-C≡N). This combination of functional groups imparts unique physicochemical properties that are highly sought after in various fields of chemical research.
The inclusion of fluorine can dramatically alter a molecule's characteristics. Due to its high electronegativity and small size, fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets. These attributes are a primary reason why fluorine-containing compounds constitute a significant portion of approved pharmaceuticals.
The nitrile group, on the other hand, is a versatile functional group that can be chemically transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles. This makes benzonitriles crucial as organic building blocks in the synthesis of more complex molecules. They are fundamental components for the bottom-up assembly of molecular architectures used in medicinal chemistry and materials science. bldpharm.com
The synergy between the fluorine atom and the nitrile group in fluorinated benzonitriles makes them attractive scaffolds for drug discovery and the development of novel materials. For instance, various fluorinated benzonitriles have been investigated for their potential as sensors and in the creation of advanced polymers.
Rationale for a Comprehensive Investigation of 2 Fluoro 6 Isopropoxybenzonitrile: Bridging Research Gaps
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, highlighting potential synthetic routes.
The three primary bonds to consider for disconnection are the Carbon-Oxygen (C-O) ether linkage, the Carbon-Nitrile (C-CN) bond, and the Carbon-Fluorine (C-F) bond.
Disconnection of the C-O Ether Bond: This is often the most straightforward approach. This disconnection leads to a 2,6-difluorobenzonitrile (B137791) precursor and an isopropoxide nucleophile. This strategy relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, which is highly feasible due to the activation of the benzene (B151609) ring by the electron-withdrawing nitrile group and the second fluorine atom.
Disconnection of the C-CN Bond: This approach considers the introduction of the nitrile group at a later stage. This leads back to a 2-fluoro-6-isopropoxy-substituted aryl halide or an aniline (B41778). The corresponding aniline could be converted to the nitrile via the Sandmeyer reaction, a classic and reliable method. wikipedia.orgnih.govmasterorganicchemistry.com
Disconnection of the C-F Bond: While less common for this type of substitution pattern, a late-stage fluorination could be considered. This would involve a precursor like 2-isopropoxybenzonitrile, which would need to be selectively fluorinated at the ortho position. This is generally more challenging than the other approaches.
Based on this analysis, the most promising strategies involve the etherification of a difluoro-precursor or the introduction of a nitrile group onto a pre-functionalized ring.
Established and Conventional Synthetic Routes to this compound
Conventional syntheses for this molecule and its analogues typically involve building the substitution pattern on the benzene ring in a stepwise fashion.
Sequential Halogenation and Etherification Approaches
A highly practical and widely used method for synthesizing substituted benzonitriles is through nucleophilic aromatic substitution (SNAr) on a poly-halogenated precursor. The synthesis of this compound can be efficiently achieved starting from 2,6-difluorobenzonitrile.
The key step in this synthesis is the selective displacement of one fluorine atom by an isopropoxide nucleophile. The reaction is facilitated by the strong electron-withdrawing nature of the nitrile group (-CN) and the remaining fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex).
The synthesis of the starting material, 2,6-difluorobenzonitrile, often begins with 2,6-dichlorobenzonitrile, which undergoes a halogen exchange (Halex) reaction using a fluoride (B91410) source like potassium fluoride in a high-boiling polar aprotic solvent. google.comgoogle.comgoogleapis.com
The subsequent etherification step proceeds by treating 2,6-difluorobenzonitrile with sodium isopropoxide, typically generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
Below is a data table outlining a typical reaction for this etherification step.
Table 1: Synthesis of this compound via SNAr Reaction
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature | Typical Yield |
|---|
Nitrile Group Introduction Strategies
An alternative conventional route involves introducing the nitrile group onto an aromatic ring that already possesses the fluoro and isopropoxy substituents. The Sandmeyer reaction is the most prominent method for this transformation. wikipedia.orgorganic-chemistry.org
This synthetic sequence would begin with the synthesis of 2-fluoro-6-isopropoxyaniline. This aniline derivative can then be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com
The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. nih.gov The diazonium group (N₂⁺), being an excellent leaving group, is displaced by the cyanide nucleophile to yield the final product, this compound.
The table below outlines the general conditions for this two-step process.
Table 2: Synthesis via Sandmeyer Reaction
| Step | Starting Material | Reagents | Solvent | Temperature | Intermediate/Product |
|---|---|---|---|---|---|
| 1. Diazotization | 2-Fluoro-6-isopropoxyaniline | NaNO₂, aq. HCl | Water/Acid | 0–5 °C | 2-Fluoro-6-isopropoxybenzenediazonium chloride |
Advanced and Novel Synthetic Approaches for this compound
Modern organic synthesis often employs catalytic methods to achieve higher efficiency, selectivity, and functional group tolerance.
Catalytic Reaction Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-heteroatom bonds. While the SNAr reaction described in section 2.2.1 is highly effective for this particular target, a palladium-catalyzed etherification (a variant of the Buchwald-Hartwig amination) could also be employed, especially for less activated or more complex substrates.
In a hypothetical palladium-catalyzed route, a precursor such as 2-bromo-6-fluorobenzonitrile (B1362393) would be coupled with isopropanol. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results.
This catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the alkoxide, and finally, reductive elimination to form the C-O bond and regenerate the catalyst.
Table 3: Hypothetical Palladium-Catalyzed Etherification
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent |
|---|
Organocatalytic Transformations
Organocatalysis represents a pivotal shift in chemical synthesis, utilizing small, metal-free organic molecules to accelerate chemical reactions. hilarispublisher.comhilarispublisher.com Unlike traditional metal-based catalysts, organocatalysts function through the reactivity of their intrinsic functional groups, such as amines, thioureas, or amino acids, to activate substrates via non-covalent interactions like hydrogen bonding. hilarispublisher.comhilarispublisher.com This methodology offers significant advantages, including mild reaction conditions, high selectivity, low toxicity, and compatibility with a broad array of functional groups, making it a sustainable and cost-effective alternative. hilarispublisher.comhilarispublisher.com
In the context of synthesizing fluorinated molecules like this compound, organocatalysis provides powerful tools for enantioselective transformations. nih.gov The introduction of fluorine atoms can significantly alter a molecule's stereoelectronic properties. nih.gov Organocatalytic methods facilitate the direct and stereoselective introduction of fluorine or fluorine-containing synthons, a challenging task in synthetic chemistry. nih.govnih.gov For instance, the synthesis of fluorinated 3,3'-linked bisoxindoles has been achieved with high diastereoselectivity using organocatalysts in protic solvents at room temperature, demonstrating the power of this approach for creating complex fluorinated structures. nih.gov The mechanism often involves the stabilization of key intermediates, which is crucial for achieving high regio- and stereoselectivity. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of fluorinated compounds, which traditionally can involve harsh reagents and significant solvent waste, adopting green chemistry principles is crucial. researchgate.net These principles advocate for the use of recyclable and environmentally benign catalysts and solvents to improve reaction rates, enhance yields, and produce safer materials. researchgate.net
A key green chemistry strategy is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by mixing powdered reactants, can be highly efficient, especially when combined with energy sources like microwave irradiation. scispace.com This approach simplifies product purification, as the time-consuming removal of excess reagents and solvents can be minimized or avoided. scispace.com
Another approach involves using environmentally benign solvent systems. For example, two-phase systems composed of a fluoroalcohol (like hexafluoroisopropanol) and water have been used for reactions that are typically sensitive to water. rsc.org In these systems, the organic reactants concentrate in the fluoroalcohol-rich phase, while the aqueous phase can help drive the reaction and simplify product recovery. rsc.org Such methods provide a "greener" alternative to conventional solvents like dichloromethane (B109758) and benzene. scielo.br The development of practical and environmentally benign work-up procedures, such as simple filtration after precipitation, further enhances the sustainability of the synthesis. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction heating, which can dramatically reduce reaction times and often improve yields. scispace.com Microwave irradiation allows for precise control over reaction variables, leading to high reproducibility. scispace.com The energy is delivered directly to the reacting molecules, leading to efficient heating that can drive reactions to completion in seconds or minutes instead of hours. scispace.com
Similarly, ultrasound-mediated synthesis utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields. Flow devices can be effectively coupled with microwave irradiation and ultrasound to carry out reactions under controlled and intensified conditions, including those involving hazardous reagents like those used in fluorination. nih.gov
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream through a reactor rather than in a static batch vessel. researchgate.net This technology offers substantial advantages over traditional batch methods, including superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and improved scalability. researchgate.netnih.gov These benefits are particularly relevant for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govamt.uk
For the production of this compound, a continuous flow process would enable the safe handling of potentially exothermic or hazardous reaction steps. The small volume of the reactor minimizes risk, while the high surface-area-to-volume ratio allows for efficient thermal control. amt.uk Flow chemistry setups are modular, facilitating multi-step syntheses where intermediates are directly transferred to the next reactor without isolation, streamlining the entire process. researchgate.netnih.gov
| Parameter | Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Difficult to control temperature and mixing, potential for gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat transfer. nih.govamt.uk |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the system for longer periods or "scaling out." researchgate.net |
| Efficiency & Yield | Can suffer from lower yields due to side reactions and longer reaction times. researchgate.net | Often results in higher yields and cleaner products due to precise control. nih.gov |
| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Allows for integrated, multi-step sequences without intermediate isolation. nih.gov |
Solid-Phase Synthesis of this compound Scaffolds
Solid-phase synthesis is a technique where molecules are built step-by-step while one end is attached to an insoluble solid support, such as a resin. researchgate.net This methodology, widely used for peptides and oligonucleotides, simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the resin. researchgate.netnih.gov
For the synthesis of derivatives based on a this compound scaffold, a solid-phase approach could offer significant advantages in creating libraries of compounds for screening purposes. The core scaffold could be anchored to a solid support, followed by sequential chemical modifications. For example, multi-orthogonal scaffolds allow for the attachment of several different chemical moieties to a central skeleton in a controlled manner. researchgate.net A similar strategy could be developed where the benzonitrile structure is linked to a resin, enabling modifications at other positions of the aromatic ring or transformations of the nitrile group. This method is particularly attractive for generating diverse molecular structures for applications in medicinal chemistry and materials science. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and success of any chemical synthesis hinge on the careful optimization of reaction conditions. Key parameters that must be fine-tuned include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reagents. scielo.br For the synthesis of this compound, optimizing these variables is critical to maximize yield and selectivity while minimizing side products and reaction time.
For example, in related syntheses, acetonitrile (B52724) has been identified as a "greener" and more effective solvent than commonly used ones like benzene or dichloromethane, providing a better balance between reactant conversion and product selectivity. scielo.br The choice and amount of catalyst or oxidant are also crucial; studies have shown that using a specific equivalent of an agent like silver(I) oxide can be most efficient. scielo.br Reaction times can often be significantly reduced from many hours to just a few without compromising the outcome, which is economically and environmentally beneficial. scielo.br Modern approaches like Bayesian optimization-assisted screening can accelerate the identification of optimal conditions by intelligently exploring the parameter space, leading to improved yields in fewer experimental runs. mdpi.com
| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 5 | 80 | 24 | 45% |
| 2 | Acetonitrile | 5 | 80 | 24 | 65% |
| 3 | Acetonitrile | 10 | 80 | 12 | 78% |
| 4 | Acetonitrile | 10 | 100 | 4 | 92% |
| 5 (Optimized) | Acetonitrile | 10 | 100 | 4 | >90% scielo.brmdpi.com |
Parameter Tuning for Yield and Selectivity Enhancement
The optimization of the synthesis of this compound from 2,6-difluorobenzonitrile and an isopropoxide source is a multifactorial problem. Key parameters that must be finely tuned include the choice of base, solvent, temperature, and reaction time. The goal is to favor the mono-substituted product over the di-substituted byproduct, 2,6-diisopropoxybenzonitrile.
Base and Solvent Effects: The choice of base and solvent is critical in SNAr reactions. The base is required to generate the isopropoxide nucleophile from isopropanol. Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃). The solvent must be able to dissolve the reactants and stabilize the intermediates. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are often employed because they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. mdpi.comresearchgate.net The selection of solvent can significantly influence reaction efficiency. For example, in related SNAr reactions, THF has been shown to be superior to other solvents like DMF or acetonitrile. researchgate.net
Temperature and Reaction Time: Temperature control is crucial for selectivity. Higher temperatures can increase the reaction rate but may also lead to a higher proportion of the undesired di-substituted product. Therefore, the reaction is typically run at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction over time using techniques like High-Performance Liquid Chromatography (HPLC) is essential to quench the reaction once the optimal concentration of the desired mono-substituted product is reached, preventing further substitution.
To illustrate the impact of reaction conditions, the following table, based on data from analogous SNAr reactions, demonstrates how varying the base and solvent can affect the yield of the desired product. researchgate.net
Table 1: Optimization of SNAr Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH (1.1) | DMF | 25 | 45 |
| 2 | NaH (1.1) | Acetonitrile | 25 | 40 |
| 3 | NaH (1.1) | THF | 25 | 62 |
| 4 | K₂CO₃ (2.0) | THF | 25 | 55 |
| 5 | Cs₂CO₃ (2.0) | THF | 25 | 58 |
This interactive table highlights that for a similar reaction system, using sodium hydride as the base in THF provided the highest yield. Such optimization studies are fundamental to developing an efficient synthesis for this compound.
Mechanistic Insights into Reaction Optimization
A thorough understanding of the reaction mechanism is paramount for rational optimization. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov
Addition Step: The isopropoxide nucleophile attacks one of the carbons bearing a fluorine atom. This carbon is electrophilic due to the strong electron-withdrawing effects of both the fluorine atoms and the ortho-cyano group. This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com
Elimination Step: The aromaticity is restored by the expulsion of a fluoride leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the transition state of the initial nucleophilic attack. youtube.com
Optimization strategies are often aimed at stabilizing the Meisenheimer complex. Polar aprotic solvents excel at this by solvating the complex without protonating the nucleophile.
More advanced mechanistic considerations involve the possibility of a concerted SNAr (cSNAr) pathway, which avoids a stable Meisenheimer intermediate. acs.orgnih.govnih.gov While less common for highly activated systems, understanding the factors that favor a concerted versus a stepwise mechanism can open new avenues for optimization. Furthermore, recent studies have shown that regioselectivity in similar systems can be controlled by the nature of the cation. For instance, using chloromagnesium alkoxides can dramatically favor substitution at the ortho position due to coordination effects, providing a powerful tool for regiocontrol. nih.gov This insight allows chemists to move beyond simple trial-and-error optimization to a more mechanism-based approach for designing the reaction conditions.
Synthetic Challenges and Process Research Considerations for this compound
The synthesis of this compound is not without its difficulties. Key challenges include controlling regioselectivity, safely handling the necessary reagents, and effectively isolating the final product.
Regioselectivity Control in Benzonitrile Functionalization
The primary challenge in the synthesis of this compound is achieving selective mono-substitution of 2,6-difluorobenzonitrile. The two fluorine atoms are chemically equivalent, so without careful control, the reaction can easily proceed to form the di-substituted byproduct.
Controlling the stoichiometry of the reactants is the first line of defense. Using a slight excess or a stoichiometric amount of the isopropoxide source relative to the 2,6-difluorobenzonitrile can limit the extent of the second substitution. However, this often leads to an incomplete reaction, leaving unreacted starting material in the mixture.
The electron-withdrawing cyano group activates both fluorine atoms for nucleophilic attack. Once the first substitution occurs to form the product, the newly introduced isopropoxy group, being an electron-donating group, slightly deactivates the ring towards further nucleophilic attack. This electronic difference provides a small but crucial window of selectivity that can be exploited by carefully controlling reaction conditions, such as low temperatures and short reaction times. The steric bulk of the isopropoxy group also hinders the approach of a second isopropoxide nucleophile to the remaining fluorine atom, further aiding in achieving mono-substitution.
Handling of Fluorine-Containing Reagents
While the likely synthesis does not involve elemental fluorine, the handling of organofluorine compounds like 2,6-difluorobenzonitrile requires specific safety protocols. chemicalbook.comsigmaaldrich.com Fluorinated organic molecules can have unique reactivity and toxicological profiles.
Safe handling procedures include:
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.
Storage: Fluorine-containing compounds should be stored in cool, dry places in well-sealed containers, away from incompatible materials.
Although the C-F bond is very strong, the activated nature of the fluorine atoms in the starting material makes it susceptible to reaction with strong nucleophiles, and process safety considerations must account for this reactivity.
Isolation and Purification of Synthetic Intermediates
After the reaction is complete, the reaction mixture contains the desired product, the di-substituted byproduct, unreacted starting material, salts, and the solvent. The isolation and purification of this compound from this mixture present a significant challenge.
Standard purification techniques are employed, often in combination:
Workup: The reaction is typically quenched with water, followed by extraction with an organic solvent. The organic layer is washed to remove salts and residual high-boiling solvents like DMF.
Distillation: Given that the starting material (2,6-difluorobenzonitrile) and the product are liquids or low-melting solids, fractional distillation under reduced pressure can be an effective method for separation, provided their boiling points are sufficiently different. researchgate.net
Crystallization: If the product is a solid, recrystallization is a powerful purification technique. wikipedia.org This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.
Chromatography: For high-purity applications or for difficult separations, column chromatography is often used. This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel), allowing for the isolation of the desired product from byproducts with very similar physical properties.
The choice of purification strategy depends on the scale of the synthesis and the required purity of the final compound. For industrial-scale production, distillation and crystallization are generally preferred over chromatography due to cost and scalability.
Chemical Reactivity and Transformation Studies of 2 Fluoro 6 Isopropoxybenzonitrile
Reactivity of the Nitrile Functionality in 2-Fluoro-6-isopropoxybenzonitrile
The nitrile (-C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition and transformation reactions. libretexts.org
Nucleophilic Additions and Transformations
The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. masterorganicchemistry.com This initial addition step typically leads to the formation of an imine anion intermediate, which can then be further protonated or undergo subsequent reactions. libretexts.orgyoutube.com
One of the most common transformations is the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong nucleophiles add to the nitrile carbon to form an imine anion, which upon acidic workup, hydrolyzes to a ketone. This provides a valuable method for the synthesis of functionalized ketones from nitriles. libretexts.org Similarly, the addition of cyanide ion (CN⁻) can lead to the formation of cyanohydrins. libretexts.orgyoutube.com
The reactivity of the nitrile group is influenced by the other substituents on the aromatic ring. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, the isopropoxy group at the other ortho position has an electron-donating mesomeric effect, which could slightly counteract the activating effect of the fluorine.
Hydrolysis and Reduction Reactions
The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and leading to the formation of an amide intermediate after a series of proton transfers. Further hydrolysis of the amide yields the corresponding carboxylic acid, 2-Fluoro-6-isopropoxybenzoic acid. libretexts.org
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under the basic conditions to the carboxylate salt. Acidification of the salt then gives the carboxylic acid. libretexts.org
The nitrile group can also be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon, followed by an aqueous workup to yield 2-Fluoro-6-isopropoxybenzylamine. libretexts.org
Reactivity of the Fluoro Substituent in this compound
The fluorine atom, being the most electronegative element, significantly influences the reactivity of the aromatic ring. Its presence makes the molecule a key substrate for nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the strongly electron-withdrawing nitrile group (-CN) at the ortho position significantly activates the fluorine atom for displacement by nucleophiles. researchgate.net The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov
The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com
A variety of nucleophiles can be employed in the SNAr reaction with this compound. Common nucleophiles include amines, alkoxides, and thiols. For instance, N-arylation of amines with fluorobenzonitriles can be achieved, often in the presence of a base. rsc.orgsemanticscholar.org Studies on similar 2-fluorobenzonitrile (B118710) systems have shown successful substitution with various alcohols, including propargylic, allylic, and benzylic alcohols, under mild conditions using a base like potassium carbonate in DMF. researchgate.net
| Nucleophile | Reagent Example | Product Type |
| Amine | Piperidine | 2-(Piperidin-1-yl)-6-isopropoxybenzonitrile |
| Alcohol | Sodium Methoxide | 2-Methoxy-6-isopropoxybenzonitrile |
| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)-6-isopropoxybenzonitrile |
This table presents potential SNAr reactions based on the known reactivity of similar fluorobenzonitriles.
The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields and reaction times. While dipolar aprotic solvents like DMF, DMA, and DMSO are commonly used, other solvents such as alcohols and ethers have also been employed. rsc.orgacsgcipr.org
C-H Fluorination and Directed Functionalization Strategies
While the existing fluoro substituent is prone to substitution, modern synthetic methods also allow for the functionalization of other C-H bonds on the aromatic ring. Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org In this compound, the isopropoxy group can act as a directed metalation group (DMG). The oxygen atom can coordinate to an organolithium reagent, such as n-butyllithium or s-butyllithium, directing the deprotonation to the adjacent ortho position (the C5 position). wikipedia.orgresearchgate.netyoutube.com The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at a specific position.
Recent advancements in transition metal-catalyzed C-H activation provide alternative routes for functionalization. youtube.com Catalysts based on rhodium, iridium, or nickel can enable the direct introduction of functional groups at C-H bonds, potentially offering different regioselectivity compared to DoM. nih.govacs.orgorganic-chemistry.org These methods are part of a growing field that seeks to build molecular complexity in a more atom- and step-economical manner.
Transformations of the Isopropoxy Group in this compound
The isopropoxy group is an ether linkage to the aromatic ring. The primary transformation for this group is ether cleavage, which results in the formation of a phenol.
The cleavage of aryl isopropyl ethers can be achieved under various conditions. A common method involves the use of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃). lookchem.comacs.orgacs.org Studies have shown that AlCl₃ can selectively cleave isopropyl aryl ethers in the presence of other ether groups, such as methyl ethers, which highlights its utility as a protective group strategy in synthesis. lookchem.comreddit.com The mechanism of this cleavage is thought to proceed via a stable carbocation.
Another common reagent for aryl ether cleavage is boron tribromide (BBr₃). However, this is a very strong reagent that would likely affect other functional groups in the molecule. The acid-catalyzed cleavage of aryl ethers, for example using HBr or HI, is also a well-established method, although it often requires harsh conditions. nih.gov The choice of reagent for the cleavage of the isopropoxy group would depend on the desired outcome and the stability of the other functional groups in the molecule to the reaction conditions.
Ether Cleavage Reactions
The isopropoxy group in this compound is an ether linkage that can be cleaved under specific reaction conditions. Ether cleavage reactions are fundamental transformations in organic synthesis, allowing for the removal of an ether protecting group or the conversion of an ether to other functional groups.
Generally, the cleavage of ethers requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. youtube.com
SN2 Pathway : For ethers with primary or secondary alkyl groups, the reaction typically follows an SN2 mechanism. The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol and forming an alkyl halide. youtube.com In the case of this compound, the isopropyl group is a secondary alkyl group.
SN1 Pathway : For ethers with tertiary alkyl groups, the cleavage often proceeds via an SN1 mechanism. youtube.com After protonation of the ether oxygen, the leaving group departs to form a stable tertiary carbocation. This carbocation then reacts with the halide ion. youtube.com
Given that the isopropoxy group contains a secondary carbon attached to the oxygen atom, its cleavage from this compound under acidic conditions would likely involve an SN2-like mechanism. However, the stability of a potential secondary carbocation could also allow for some SN1 character. The reaction would yield 2-fluoro-6-hydroxybenzonitrile (B118944) and 2-iodopropane (B156323) or 2-bromopropane, depending on the acid used.
It is important to note that cleavage of the aryl-oxygen bond is generally not favored because SN1 or SN2 reactions are difficult at an sp²-hybridized carbon atom. masterorganicchemistry.comyoutube.com
Interactive Table: General Conditions for Ether Cleavage
| Reagent | Substrate Type | Mechanism | Products |
| HI or HBr | Primary Alkyl Ether | SN2 | Alkyl Halide + Alcohol |
| HI or HBr | Secondary Alkyl Ether | SN2/SN1 | Alkyl Halide + Alcohol |
| Strong Acid (e.g., H₂SO₄) | Tertiary Alkyl Ether | SN1 | Alkene (via E1) or Alcohol |
| BBr₃ | General | - | Alkyl Bromide + Alcohol |
Modifications and Derivatizations of the Alkoxy Chain
The isopropoxy chain of this compound can be a site for various chemical modifications and derivatizations to synthesize new molecules with potentially different properties.
One common strategy for modifying alkoxy chains is through ether cleavage followed by re-alkylation. As discussed in the previous section, the isopropoxy group can be cleaved to reveal a hydroxyl group, yielding 2-fluoro-6-hydroxybenzonitrile. This phenolic hydroxyl group is a versatile handle for introducing a wide array of new alkoxy chains through Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether.
For instance, reacting 2-fluoro-6-hydroxybenzonitrile with a base like sodium hydride followed by an alkyl halide (R-X) would yield 2-fluoro-6-(alkoxy)benzonitriles.
Another potential modification involves reactions at the isopropyl group itself, although these are generally less common and require specific reagents to achieve selectivity without affecting the aromatic ring or the nitrile group.
Regioselectivity and Stereoselectivity in Reactions Involving this compound Derivatives
The regioselectivity and stereoselectivity of reactions involving derivatives of this compound are crucial for controlling the outcome of chemical transformations.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound derivatives, regioselectivity is particularly important in reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution. The fluorine, isopropoxy, and nitrile groups exert directing effects on incoming reagents.
Stereoselectivity is the preferential formation of one stereoisomer over another. For derivatives of this compound where a chiral center is introduced, controlling the stereochemistry is often a key objective. For example, if the isopropoxy group were to be modified to a more complex chiral alkoxy group, subsequent reactions would need to consider the influence of this stereocenter on the formation of new stereocenters.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.
The elucidation of reaction pathways and the characterization of transition states often involve a combination of experimental and computational methods. For reactions involving this compound, mechanistic studies could focus on:
Isotope Labeling : Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing evidence for specific bond-breaking and bond-forming events.
Computational Chemistry : Quantum mechanical calculations can be used to model the potential energy surface of a reaction, helping to identify the structures of transition states and intermediates and to calculate their relative energies.
For instance, a detailed mechanistic study of the ether cleavage of this compound would involve investigating the energetics of the SN1 and SN2 pathways to determine the preferred route.
In many chemical transformations, particularly those involving transition metal catalysis, the reaction proceeds through a series of intermediate species. Identifying and characterizing these intermediates is key to understanding the catalytic cycle.
For catalyzed reactions involving this compound, such as cross-coupling reactions where the nitrile or fluoro group might be substituted, potential intermediates could include:
Oxidative Addition Complexes : Where the catalyst inserts into a bond of the benzonitrile (B105546) derivative.
Transmetalation Intermediates : In reactions like Suzuki or Stille coupling, where an organic group is transferred from one metal to another.
Reductive Elimination Complexes : From which the final product is formed, and the catalyst is regenerated.
Techniques such as in-situ spectroscopy (e.g., NMR, IR) can be employed to observe these transient species directly.
Photochemical and Electrochemical Behavior of this compound
The photochemical and electrochemical properties of this compound are determined by its electronic structure, which is influenced by the interplay of the aromatic ring, the electron-withdrawing nitrile and fluoro groups, and the electron-donating isopropoxy group.
Photochemical Behavior : Photochemical reactions are initiated by the absorption of light. Aromatic nitriles can undergo various photochemical transformations, such as photosubstitution or photocyclization. The presence of the fluoro and isopropoxy groups would be expected to modulate the excited-state reactivity of the molecule. For example, the isopropoxy group could potentially undergo photo-Fries rearrangement under certain conditions.
Electrochemical Behavior : The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry. These studies would reveal the oxidation and reduction potentials of the molecule. The nitrile group is generally reducible, while the aromatic ring can be either oxidized or reduced depending on the substituents. The electron-withdrawing fluoro and nitrile groups would make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted benzonitrile. Conversely, the electron-donating isopropoxy group would have the opposite effect.
Interactive Table: Summary of Potential Reactivity
| Reaction Type | Potential Outcome for this compound | Key Influencing Factors |
| Ether Cleavage | Formation of 2-fluoro-6-hydroxybenzonitrile | Strong acid, SN1/SN2 mechanism |
| Alkoxy Chain Modification | Synthesis of new ether derivatives via Williamson ether synthesis | Basicity of the phenoxide, nature of the alkyl halide |
| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Directing effects of F, O-isopropyl, and CN groups |
| Nucleophilic Aromatic Substitution | Displacement of the fluorine atom | Strong nucleophile, activation by the nitrile group |
| Photochemical Reaction | Potential for photosubstitution or rearrangement | Wavelength of light, solvent |
| Electrochemical Reaction | Reduction of the nitrile group or aromatic ring | Applied potential, supporting electrolyte |
Computational and Theoretical Chemistry Studies of 2 Fluoro 6 Isopropoxybenzonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For a molecule like 2-Fluoro-6-isopropoxybenzonitrile, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), are employed to predict its optimized geometry and other properties. mdpi.comresearchgate.net
The process begins with a geometry optimization, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This results in a prediction of the most stable three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is not widely published, theoretical calculations offer highly reliable estimates for these parameters. The effects of the electron-withdrawing fluorine atom and nitrile group, alongside the electron-donating isopropoxy group, on the geometry of the benzene (B151609) ring can be precisely quantified. mdpi.comduke.edu
Theoretical vibrational analysis is also performed to ensure the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on DFT studies of analogous substituted benzene derivatives. Actual values may vary.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-O (Aromatic) | ~1.37 Å |
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Angle | C2-C1-C6 | ~118° |
| Bond Angle | C1-C2-F | ~119° |
| Bond Angle | C1-C6-O | ~122° |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests the molecule is more polarizable and reactive. iiste.orgbit.edu.cn
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. Conversely, the LUMO is likely concentrated around the electron-withdrawing nitrile group and the fluorinated carbon. The presence of both donor (isopropoxy) and acceptor (fluoro, nitrile) groups modulates the energies of these orbitals. mdpi.comduke.edu
Another key property derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, the MEP would show a strong negative potential around the nitrogen atom of the nitrile group and the oxygen of the isopropoxy group, indicating sites susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors.
Table 2: Predicted Electronic Properties of this compound Note: These are representative values based on DFT studies of analogous substituted benzonitriles.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 to -1.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV | Indicates chemical reactivity and electronic transition energy. frontiersin.orgresearchgate.net |
Conformational Analysis of this compound and its Derivatives
The isopropoxy group attached to the benzene ring is not static; it can rotate around the C(ring)-O bond. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.
For this compound, the primary factor governing its conformational preference is steric hindrance. The bulky isopropyl group is flanked by the nitrile and fluorine substituents on the ring. Computational studies on related 2-alkoxybenzonitriles and other substituted ethers show that the molecule will adopt a conformation that minimizes the steric repulsion between the methyl groups of the isopropyl moiety and these adjacent ring substituents. nih.gov The most stable conformation is likely one where the C-H bond of the isopropyl group's tertiary carbon lies in or near the plane of the aromatic ring, pointing away from the substituents to reduce steric clash. DFT calculations can map the potential energy surface by systematically rotating the C(aromatic)-O-C(isopropyl)-H dihedral angle, revealing the global energy minimum conformation and the energy barriers to rotation.
Computational Elucidation of Reaction Mechanisms and Kinetics for this compound
There are currently no dedicated computational studies in the public domain that elucidate the reaction mechanisms and kinetics involving this compound. Theoretical investigations into its synthesis, degradation pathways, or its reactivity with other chemical species have not been published. As a result, there is a lack of data regarding transition states, activation energies, and reaction rates for reactions involving this compound. While studies exist for the parent molecule, benzonitrile (B105546), these findings are not directly transferable to the substituted derivative. nih.govmdpi.comnih.gov
Molecular Dynamics Simulations of this compound Interactions
No molecular dynamics (MD) simulation studies specifically targeting this compound are available in the current body of scientific literature. MD simulations are powerful tools for understanding the dynamic behavior of molecules and their interactions with their environment. nih.gov However, this methodology has not yet been applied to investigate the conformational dynamics, solvation properties, or interaction with biological macromolecules for this compound. While MD simulations have been performed on other benzonitrile derivatives to study their interaction modes and binding free energies with specific targets, similar research on this compound is absent. nih.gov
Cheminformatics and Data Mining of the Chemical Space of this compound Analogs
A comprehensive search has yielded no specific cheminformatics or data mining studies focused on the chemical space of this compound analogs. Such studies would typically involve the analysis of large datasets of structurally similar compounds to identify structure-activity relationships (SAR) or to predict properties. The lack of such research indicates that a systematic exploration of the chemical space around this particular scaffold has not been a focus of published scientific inquiry.
Advanced Spectroscopic and Analytical Characterization for 2 Fluoro 6 Isopropoxybenzonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of specific nuclei. For fluorinated compounds like 2-Fluoro-6-isopropoxybenzonitrile, multinuclear NMR experiments are particularly powerful.
The structural confirmation of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides a unique piece of the structural puzzle.
¹H NMR: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, the spectrum would feature distinct signals for the aromatic protons and the isopropoxy group protons. The aromatic region would show complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The isopropoxy group would present as a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.
¹³C NMR: The carbon-13 NMR spectrum identifies all unique carbon environments in the molecule. The spectrum would show distinct signals for the nitrile carbon (C≡N), the three unique aromatic carbons attached to hydrogen, the two aromatic carbons bonded to fluorine and the isopropoxy group, and the two carbons of the isopropoxy group itself. The signals for the aromatic carbons are split due to carbon-fluorine (C-F) coupling constants of varying magnitudes, which helps in assigning their positions relative to the fluorine substituent. researchgate.net
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. huji.ac.il The ¹⁹F NMR spectrum for this molecule would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu Crucially, this signal would be split into a multiplet by couplings to the nearby ortho and meta protons on the aromatic ring, providing definitive evidence for its substitution pattern. nih.gov
Table 1: Predicted NMR Spectral Data for this compound (Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds like 2-fluoro-6-methoxybenzonitrile (B1332107) and 2-fluorobenzonitrile (B118710). chemicalbook.comsigmaaldrich.comchemicalbook.com Actual experimental values may vary.)
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | Ar-H (3 positions) | 6.8 - 7.6 | Multiplets (m) | J(H,H), J(H,F) |
| -OCH (CH₃)₂ | 4.6 - 4.8 | Septet (sept) | J(H,H) ≈ 6-7 | |
| -OCH(CH ₃)₂ | 1.3 - 1.5 | Doublet (d) | J(H,H) ≈ 6-7 | |
| ¹³C | C ≡N | 114 - 116 | Doublet (d) | ⁴J(C,F) |
| C -F | 160 - 164 | Doublet (d) | ¹J(C,F) ≈ 240-250 | |
| C -O | 158 - 162 | Doublet (d) | ²J(C,F) | |
| Ar-C H | 110 - 135 | Multiplets (m) | J(C,F) | |
| -OC H(CH₃)₂ | 70 - 75 | Singlet (s) | - | |
| -OCH(C H₃)₂ | 21 - 23 | Singlet (s) | - | |
| ¹⁹F | Ar-F | -110 to -115 | Multiplet (m) | J(F,H) |
NMR spectroscopy, particularly using flow NMR setups, is a powerful tool for monitoring chemical reactions in real-time. beilstein-journals.org This allows for the detection of transient intermediates, which are crucial for understanding reaction mechanisms. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or modifications of the nitrile group, ¹⁹F NMR is exceptionally useful. The appearance and disappearance of specific ¹⁹F signals can be tracked to quantify the consumption of the starting material, the formation of intermediates, and the generation of the final product, all without the need for sample isolation. researchgate.net This provides invaluable kinetic and mechanistic data for process optimization.
Mass Spectrometry for Complex Mixture Analysis and Exact Mass Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀FNO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated mass can then be compared to the experimentally measured value from an HRMS instrument. A close match (typically within 5 ppm) provides strong evidence for the compound's identity and elemental composition, distinguishing it from other molecules with the same nominal mass. For the related compound 2-Fluoro-6-methoxybenzonitrile, the exact mass is 151.043341977 Da. nih.gov
Table 2: Exact Mass Calculation for this compound
| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 10 | 1.007825 | 10.078250 |
| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 179.074642 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation, typically through collision-induced dissociation. The resulting fragment ions (daughter ions) are then analyzed to reveal structural information. nih.gov The fragmentation pattern of this compound would be characteristic of its functional groups. libretexts.orgmiamioh.edu
Table 3: Predicted Fragmentation Pathways for [C₁₀H₁₀FNO]⁺•
| m/z | Lost Fragment | Formula of Lost Fragment | Proposed Fragment Structure |
| 179 | - | - | Molecular Ion [M]⁺• |
| 164 | •CH₃ | CH₃ | Loss of a methyl radical from the isopropyl group |
| 137 | C₃H₆ (propene) | C₃H₆ | McLafferty-type rearrangement involving the isopropoxy group |
| 136 | •C₃H₇ | C₃H₇ | Loss of the isopropyl radical |
| 108 | C₃H₇, CO | C₃H₇, CO | Subsequent loss of carbon monoxide from the m/z 136 fragment |
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. This information is invaluable for understanding its physical properties and how it packs in a solid lattice. nih.gov
While the specific crystal structure of this compound is not publicly available as of this writing, analysis of related fluorinated aromatic compounds demonstrates the power of this technique. nih.gov Such studies reveal how the interplay of the fluorine, nitrile, and other substituents dictates the crystal packing, which in turn influences material properties like melting point and solubility.
Single Crystal X-ray Diffraction of this compound and its Complexes
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. researchgate.netresearchgate.net For this compound, obtaining a suitable single crystal allows for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides a detailed map of electron density, from which the positions of individual atoms can be resolved, confirming the connectivity of the fluoro, isopropoxy, and nitrile functional groups to the benzene (B151609) ring.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The specific symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions | Precise measurements of the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be obtained. |
| Bond Lengths & Angles | Exact distances between atoms and the angles they form would be calculated, confirming the molecular geometry. |
Powder X-ray Diffraction for Polymorphism and Crystallinity
A primary application of PXRD in the study of this compound is the investigation of polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. PXRD patterns are unique fingerprints for each crystalline phase, allowing for the identification and quantification of different polymorphs in a sample. The technique is also instrumental in quality control to ensure batch-to-batch consistency of the crystalline form. farmaceut.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers. researchgate.netmsu.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, characteristic IR absorptions would confirm the presence of its key structural features.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Nitrile (C≡N) | Stretching | 2260 - 2200 | Typically a sharp, strong band. researchgate.net |
| Aromatic Ring (C=C) | Stretching | 1620 - 1450 | A series of bands indicating the benzene ring. |
| Alkyl C-H (in isopropoxy) | Stretching | 3000 - 2850 | Characteristic of sp³ hybridized C-H bonds. libretexts.org |
| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of sp² hybridized C-H bonds. libretexts.org |
| C-O-C (ether) | Asymmetric & Symmetric Stretching | 1300 - 1000 | Two distinct bands are expected for the ether linkage. libretexts.org |
| C-F | Stretching | 1400 - 1000 | Can be a strong band, but its position can be variable. |
Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.
Advanced Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase, which could be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which is sufficiently volatile and thermally stable, GC-MS can provide both qualitative and quantitative information. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer then fragments the molecule and detects the resulting ions. The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (179.19 g/mol ) and characteristic fragment ions.
Advanced Purification Techniques for this compound and its Intermediates
The synthesis of this compound often requires robust purification methods to isolate the final product and its precursors in high purity.
Crystallization: Recrystallization is a fundamental and highly effective technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound and impurities at an elevated temperature but will have poor solubility for the desired compound at lower temperatures. This allows for the formation of high-purity crystals of this compound upon cooling, while impurities remain in the mother liquor.
Preparative Chromatography: For challenging separations or when very high purity is required, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC or column chromatography. A larger column is used to handle greater quantities of the crude product, allowing for the collection of fractions containing the purified this compound.
Distillation: For liquid intermediates or if this compound itself were a liquid at a convenient temperature, distillation under reduced pressure (vacuum distillation) could be an effective purification method. This technique separates compounds based on differences in their boiling points.
Applications of 2 Fluoro 6 Isopropoxybenzonitrile in Advanced Organic Synthesis and Design
2-Fluoro-6-isopropoxybenzonitrile as a Key Building Block in Complex Molecule Synthesis
The inherent reactivity of the nitrile and fluoro-substituted aromatic ring of this compound makes it a versatile precursor for a wide array of chemical transformations. Organic chemists leverage this reactivity to construct more intricate molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The fluoro substituent can act as a handle for cross-coupling reactions or be displaced by nucleophiles, enabling the introduction of diverse functionalities.
A notable application is in the synthesis of fluorinated analogues of biologically active natural products. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. organic-chemistry.org The synthesis of 6-substituted 3-fluoro-5,6-dihydropyran-2-ones, for example, highlights the utility of fluorinated building blocks in creating compounds with potential pharmacological applications. organic-chemistry.org
Derivatization Strategies for Expanding the Chemical Space of this compound
The chemical space around the this compound core can be systematically explored through various derivatization strategies. These strategies aim to modify the core structure to generate a library of related compounds with diverse physicochemical properties.
| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group |
| Nitrile Hydrolysis | Acid or base catalysis, H₂O | Carboxylic Acid |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Primary Amine |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Substituted Benzonitrile (B105546) |
| Ortho-metalation | Strong bases (e.g., organolithium reagents) followed by electrophilic quench | Introduction of substituents ortho to the fluorine |
| Cross-Coupling Reactions | Palladium or copper catalysts, various coupling partners | Biaryl compounds, introduction of alkyl, or aryl groups |
These derivatization reactions allow for the creation of a multitude of analogs, each with unique potential for biological activity or material properties.
Chemical Library Synthesis Based on the this compound Scaffold
The this compound scaffold is an attractive starting point for the generation of chemical libraries for high-throughput screening.
Combinatorial chemistry enables the rapid synthesis of large numbers of compounds by systematically combining a set of building blocks. nih.gov In the context of this compound, a library can be constructed by reacting the core scaffold with a diverse set of reactants. For example, by converting the nitrile to an amidine, a library of disubstituted imidazoles can be generated through condensation with a variety of α-haloketones.
Modern automated synthesis platforms facilitate the high-throughput production of analogs. By employing parallel synthesis techniques, a large number of reactions can be performed simultaneously, each with a different set of reactants or under varying conditions. This approach allows for the efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of compounds with desired properties.
Fragment-Based Drug Design Utilizing this compound Motifs
Fragment-based drug design (FBDD) has become a powerful strategy in drug discovery. nih.govnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govyoutube.com Hits from these screens are then optimized and grown into more potent, drug-like molecules. youtube.com
The this compound motif itself, or simple derivatives thereof, can serve as a valuable fragment. The presence of both a hydrogen bond acceptor (nitrile) and a lipophilic group (isopropoxy), along with the electronically distinct fluorinated phenyl ring, provides multiple points for potential interaction with a protein binding site. The low molecular weight and complexity of such fragments make them ideal starting points for FBDD campaigns. nih.gov
Ligand Design Incorporating the this compound Scaffold
The unique electronic and steric properties of the this compound scaffold make it an attractive component in the design of ligands for specific biological targets. The fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones, while the isopropoxy group can occupy hydrophobic pockets. The nitrile group can act as a key hydrogen bond acceptor.
Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict how ligands incorporating this scaffold will bind to a target protein. nih.gov By iteratively modifying the scaffold and assessing the predicted binding affinity and mode, medicinal chemists can rationally design potent and selective ligands.
Bioisosteric Modifications of this compound
Bioisosterism, a fundamental strategy in medicinal chemistry, involves the substitution of a functional group within a molecule with another group that possesses similar physical or chemical properties, with the aim of creating a new compound with enhanced biological or physical characteristics. nih.govcambridgemedchemconsulting.com This approach is pivotal in drug design for optimizing lead compounds to improve efficacy, selectivity, metabolic stability, and pharmacokinetic profiles. beilstein-journals.orgnih.gov In the context of this compound, bioisosteric modifications of its constituent functional groups—the nitrile, the fluoro, and the isopropoxy moieties—present a versatile platform for the rational design of novel derivatives with fine-tuned properties for applications in advanced organic synthesis and materials science.
The strategic replacement of these groups can significantly alter the molecule's electronic distribution, lipophilicity, hydrogen bonding capacity, and metabolic pathways. cambridgemedchemconsulting.comnih.gov Such modifications are guided by the principle that structurally similar molecules are likely to exhibit comparable biological activities and physicochemical behaviors. nih.govcambridgemedchemconsulting.com
Bioisosteric Replacement of the Nitrile Group
The nitrile group in this compound is a key functional component that can be replaced by various bioisosteres to modulate the compound's properties. The nitrile moiety can act as a bioisostere for carbonyl and halogen groups and can influence physicochemical and pharmacokinetic properties through hydrogen bonding, polar interactions, and π-π interactions. beilstein-journals.org
One of the most common and effective bioisosteric replacements for a nitrile group is the tetrazole ring. beilstein-journals.orgnih.gov Tetrazoles are often used as metabolically stable isosteres for carboxylic acids, and their synthesis frequently proceeds from nitrile precursors. researchgate.net The replacement of the nitrile with a tetrazole ring can lead to improvements in metabolic stability, lipophilicity, and conformational rigidity. beilstein-journals.org
| Original Group | Bioisosteric Replacement | Potential Effects on Molecular Properties | Relevant Findings |
|---|---|---|---|
| Nitrile (-C≡N) | Tetrazole | Increases metabolic stability, can enhance acidity, and may improve receptor binding affinity. beilstein-journals.orgnih.gov | Tetrazoles are widely used as bioisosteres for carboxylic acids, often synthesized from nitriles, and can enhance drug-like properties. researchgate.net |
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Introduces a site for hydrogen bonding and potential salt formation, which can alter solubility and pharmacokinetic profiles. | The nitrile group itself can be considered a bioisostere of a carboxylic acid in some contexts. |
| Nitrile (-C≡N) | Amide (-CONH₂) | Introduces hydrogen bond donor and acceptor capabilities, potentially increasing polarity and altering binding interactions. | Amide bioisosteres are designed to mimic the polarity and geometry of the original group. |
Bioisosteric Replacement of the Fluoro Group
The fluorine atom at the ortho position of this compound significantly influences the molecule's electronic properties and metabolic stability. Bioisosteric replacement of fluorine is a common strategy in drug design to fine-tune these characteristics. cambridgemedchemconsulting.com
A primary bioisostere for fluorine is the hydrogen atom. This replacement can be used to probe the importance of the fluorine's electron-withdrawing nature and its potential role in binding interactions. Another common replacement is the hydroxyl group (-OH), which can introduce hydrogen bonding capabilities and alter the compound's polarity and solubility. brighton.ac.uk The replacement of fluorine with other halogens, such as chlorine, can also be considered, though this will have a more significant impact on the steric profile of the molecule.
| Original Group | Bioisosteric Replacement | Potential Effects on Molecular Properties | Relevant Findings |
|---|---|---|---|
| Fluoro (-F) | Hydrogen (-H) | Reduces electron-withdrawing effect, may alter metabolic stability and binding affinity. cambridgemedchemconsulting.com | Fluorine is often used as a hydrogen isostere to block metabolic oxidation. cambridgemedchemconsulting.com |
| Fluoro (-F) | Hydroxyl (-OH) | Introduces hydrogen bond donor/acceptor properties, increases polarity and potential for improved solubility. brighton.ac.uk | Replacing oxygenated functionality with fluorine is a common bioisosteric strategy, suggesting the reverse is also a valid consideration. brighton.ac.uk |
| Fluoro (-F) | Methoxy (B1213986) (-OCH₃) | Increases steric bulk and alters electronic properties, potentially impacting metabolic stability. | The replacement of a methoxy group with a fluoro group has been shown to be a beneficial bioisosteric modification in some contexts. nih.gov |
Bioisosteric Replacement of the Isopropoxy Group
The isopropoxy group in this compound contributes to the lipophilicity and steric bulk of the molecule. Its replacement with other alkoxy or alkyl groups can be a valuable tool for modulating these properties and influencing metabolic stability.
For instance, replacing the isopropoxy group with a smaller methoxy or ethoxy group would reduce steric hindrance and could alter metabolic pathways. Conversely, substituting it with a larger alkoxy group, such as a cyclohexyloxy group, would increase lipophilicity and could enhance binding to hydrophobic pockets in a target protein. The isopropoxy group itself can be considered a more metabolically stable bioisostere for a methoxy group in certain molecular contexts.
| Original Group | Bioisosteric Replacement | Potential Effects on Molecular Properties | Relevant Findings |
|---|---|---|---|
| Isopropoxy (-OCH(CH₃)₂) | Methoxy (-OCH₃) | Reduces steric bulk, may alter metabolic stability and lipophilicity. | Replacing a methoxy group with a larger isopropoxy group has been shown to improve microsomal stability in some compounds. |
| Isopropoxy (-OCH(CH₃)₂) | Ethoxy (-OCH₂CH₃) | Slightly alters steric profile and lipophilicity, may affect metabolic stability. | The size of the alkoxy group can be tuned to optimize both potency and metabolic stability. |
| Isopropoxy (-OCH(CH₃)₂) | Cyclopropylmethoxy (-OCH₂-c-C₃H₅) | Introduces a rigid cyclopropyl (B3062369) moiety, which can improve metabolic stability and alter conformational preferences. beilstein-journals.org | The cyclopropyl group is a known bioisostere for the isopropyl group and generally leads to a reduction in lipophilicity. beilstein-journals.org |
Research Applications in Chemical Biology and Material Sciences: Mechanistic and Molecular Perspectives
Rational Design of 2-Fluoro-6-isopropoxybenzonitrile-Based Compounds for Biological Probes
The rational design of biological probes is a cornerstone of chemical biology, enabling the visualization and functional study of biological molecules in their native environment. The this compound scaffold presents several features that are advantageous for the design of such probes. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive and specific signal for monitoring molecular interactions. Furthermore, the benzonitrile (B105546) group can participate in various chemical transformations, allowing for the attachment of reporter groups such as fluorophores or affinity tags.
The design process for a biological probe based on this scaffold would typically involve computational modeling to predict binding affinities and specificities to a target biomolecule. Structure-activity relationship (SAR) studies, where the isopropoxy group or other positions on the benzene (B151609) ring are systematically modified, would be crucial in optimizing the probe's performance. For instance, replacing the isopropoxy group with other alkoxy groups could modulate the compound's lipophilicity and cellular permeability.
Probing Molecular Mechanisms Using this compound Analogs (e.g., enzyme-ligand interactions in vitro)
Analogs of this compound can serve as valuable tools for elucidating molecular mechanisms, particularly in the context of enzyme-ligand interactions. The fluorinated nature of these compounds allows for the use of biophysical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This method can provide detailed information about the binding event, including conformational changes in the ligand and the target protein upon complex formation.
Another powerful technique for studying such interactions is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). By comparing the rate of deuterium (B1214612) uptake in a protein in the presence and absence of a this compound analog, it is possible to identify the specific regions of the protein that are involved in binding. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors or modulators.
Target Identification Methodologies for this compound Binding Partners (e.g., cell-free assays, affinity proteomics)
Identifying the cellular binding partners of a bioactive compound is a critical step in understanding its biological effects. For derivatives of this compound, several target identification methodologies can be employed.
Cell-free assays provide a direct way to screen for interactions with a purified library of proteins. These assays can be designed to detect changes in a protein's activity or physical properties upon binding to the compound.
Affinity proteomics is a powerful approach that involves immobilizing a derivative of this compound onto a solid support, such as a bead. This "bait" is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the compound can be selectively captured and subsequently identified by mass spectrometry. This method can provide a comprehensive overview of the potential binding partners in a biological system.
Another related technique is chemical proteomics , where a reactive group is incorporated into the this compound derivative. This allows for the covalent labeling of binding partners in a cellular context, which can then be identified using proteomic methods.
Proteomic and Genomic Studies to Understand Molecular Effects of this compound Derivatives
To gain a global understanding of the molecular effects of this compound derivatives on a biological system, proteomic and genomic studies are indispensable.
Proteomic studies , using techniques like two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based quantitative proteomics, can reveal changes in the expression levels of thousands of proteins in cells or tissues treated with the compound. This can provide insights into the cellular pathways and processes that are affected.
Genomic studies , such as microarray analysis or RNA sequencing (RNA-Seq), can identify changes in gene expression at the transcriptional level. By analyzing which genes are up- or down-regulated in response to treatment with a this compound derivative, researchers can infer the signaling pathways and cellular responses that are modulated by the compound.
Applications in Advanced Materials Research
The unique electronic and structural properties of the this compound scaffold also make it an attractive candidate for applications in materials science.
Incorporation of this compound into Functional Polymers
Functional polymers are a class of materials with specific, tailored properties that make them suitable for a wide range of applications, including electronics, optics, and separations. The this compound moiety can be incorporated into polymer chains as a monomer or as a functional side group. The presence of the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymer. The polar nitrile group can influence the polymer's solubility and its interactions with other materials. For example, benzonitrile-containing polymers have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. foodb.ca
Nano-Material Synthesis Incorporating this compound Units
Nanomaterials, with their unique size-dependent properties, are at the forefront of materials research. This compound can be used as a building block for the synthesis of functionalized nanoparticles. For instance, the benzonitrile group can be used to anchor the molecule to the surface of a nanoparticle, thereby modifying its surface properties. This could be used to create nanoparticles with enhanced dispersibility in specific solvents or with the ability to selectively bind to certain targets. Such functionalized nanoparticles could find applications in areas such as catalysis, sensing, and drug delivery.
Design of Sensors Based on this compound Derivatives
The unique electronic properties of the benzonitrile scaffold, particularly when substituted with electron-withdrawing groups like fluorine, make it a compelling framework for the development of chemical sensors. The strategic placement of a fluorine atom and an isopropoxy group at the 2 and 6 positions, respectively, in this compound can give rise to derivatives with high selectivity and sensitivity for various analytes.
The underlying principle of sensors based on these derivatives often involves the modulation of their photophysical or electrochemical properties upon interaction with a target molecule or ion. The nitrile group (-CN) can act as a weak hydrogen bond acceptor or a metal coordination site. The fluorine atom, being highly electronegative, can influence the acidity of adjacent protons or participate in non-covalent interactions, including hydrogen bonding and halogen bonding. The isopropoxy group, with its steric bulk and electron-donating character, can modulate the solubility, molecular packing, and electronic properties of the sensor molecule.
Mechanistically, the sensing process can occur through several pathways. One common mechanism involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon analyte binding. The interaction with the analyte can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a detectable shift in the absorption or emission spectrum. For instance, the binding of an anion to a hydrogen bond donor site on a sensor derived from this compound could increase the electron density of the aromatic ring, causing a blue or red shift in the fluorescence emission.
Another potential sensing mechanism is photoinduced electron transfer (PET). In a PET-based sensor, the fluorophore (the benzonitrile derivative) is linked to a receptor unit. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer to or from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the energetics of the PET process are altered, inhibiting the quenching and "turning on" the fluorescence. The specific design of the receptor unit would determine the selectivity of the sensor for a particular analyte.
While specific research on sensors derived directly from this compound is not extensively documented in publicly available literature, the principles guiding the design of sensors based on related fluorinated aromatic compounds are well-established. For example, fluorinated benzonitrile derivatives have been explored as components in sensors for the detection of fluoride (B91410) ions, where the interaction between the fluoride ion and a Lewis acidic center on the sensor molecule triggers a colorimetric or fluorescent response.
Optical and Electronic Properties in Optoelectronic and Semiconductor Research
The presence of the electron-withdrawing nitrile and fluorine groups, along with the electron-donating isopropoxy group, creates a push-pull system that can lead to a significant dipole moment and intramolecular charge transfer character. This is often associated with desirable optical nonlinearities and solvatochromism, where the absorption and emission spectra of the compound are sensitive to the polarity of the solvent.
In the context of optoelectronics, such as organic light-emitting diodes (OLEDs), materials with high photoluminescence quantum yields and tunable emission colors are sought after. The rigid aromatic core of this compound derivatives could be functionalized to enhance solid-state emission and prevent aggregation-caused quenching. The electronic properties, such as the HOMO and LUMO energy levels, are critical for charge injection and transport in semiconductor devices. The fluorine substitution is known to lower both HOMO and LUMO levels, which can improve electron injection and transport, as well as enhance the stability of the material against oxidative degradation.
To provide a quantitative perspective, the computed properties of a closely related compound, 2-fluoro-6-methoxybenzonitrile (B1332107), are presented below. These values, obtained from quantum chemical calculations, can serve as a reasonable approximation for the properties of this compound, with the understanding that the larger isopropoxy group may introduce some steric and electronic differences.
Computed Properties of 2-Fluoro-6-methoxybenzonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.14 g/mol | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 151.043341977 | nih.gov |
| Monoisotopic Mass | 151.043341977 | nih.gov |
| Topological Polar Surface Area | 33 Ų | nih.gov |
These computed properties suggest a molecule with moderate lipophilicity (XLogP3) and a polar surface area that could influence its intermolecular interactions and self-assembly properties in the solid state.
The development of organic semiconductors often involves tuning the electronic band gap of the material. For this compound derivatives, this could be achieved by extending the π-conjugated system through polymerization or by introducing other functional groups. The inherent dipole moment of the molecule could also be advantageous in applications such as organic photovoltaics, where it can facilitate exciton (B1674681) dissociation into free charge carriers. Further experimental and computational studies on this compound and its derivatives are necessary to fully elucidate their potential in optoelectronic and semiconductor applications.
Emerging Trends, Future Directions, and Broader Academic Considerations
Review of Current Synthetic Strategies and Biological Applications in Research for 2-Fluoro-6-isopropoxybenzonitrile
The chemical compound this compound is primarily utilized as a specialized building block in the synthesis of more complex molecules. While extensive peer-reviewed literature on its synthesis is not widely available, plausible synthetic routes can be proposed based on established organofluorine and nitrile chemistry principles.
Common strategies for its formation likely involve two main pathways:
Nucleophilic Aromatic Substitution (SNAr): This approach would typically start with a precursor like 2,6-difluorobenzonitrile (B137791) or 2-fluoro-6-nitrobenzonitrile. The more activated fluorine or the nitro group can be displaced by isopropoxide, generated from isopropanol (B130326) and a suitable base (e.g., sodium hydride or potassium carbonate).
Etherification followed by Cyanation: An alternative route could begin with the etherification of a dihalide or fluorophenol precursor, followed by the introduction of the nitrile group. For instance, a corresponding aniline (B41778) derivative could undergo a Sandmeyer reaction, a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
The principal documented application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is cited in patent literature as a reactant for creating inhibitors of fibrinolysis. google.com In one specified example, this compound is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form a precursor for substituted (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones. google.com These resulting complex heterocyclic structures are investigated for their potential to treat or prevent acute and recurrent bleeding associated with various medical conditions and interventions. google.com
Table 1: Plausible Synthetic Strategies for this compound
| Strategy | Precursor Example | Key Reagents | Reaction Type |
| Nucleophilic Aromatic Substitution | 2,6-Difluorobenzonitrile | Isopropanol, NaH | SNAr |
| Cyanation of an Aniline | 2-Fluoro-6-isopropoxyaniline | NaNO₂, HCl, CuCN | Sandmeyer Reaction |
Future Directions in this compound Research and Development
Future research and development involving this compound is projected to advance in several key areas, stemming directly from its established role as a synthetic intermediate.
Expansion of Chemical Libraries: Given its use in synthesizing fibrinolysis inhibitors, a primary future direction will likely involve using the nitrile as a foundational scaffold to generate a diverse library of related pyrazolopyrimidinone (B8486647) and indazolopyrimidinone derivatives. google.com By introducing variations to the core structure derived from this intermediate, researchers can systematically explore structure-activity relationships (SAR) to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Optimization of Synthetic Routes: Research may focus on developing more efficient, scalable, and cost-effective methods for producing this compound itself. This could involve exploring novel catalytic systems or flow chemistry processes to improve yield and reduce waste, aligning with the growing demand for sustainable chemical manufacturing.
Exploration of New Biological Targets: The unique electronic properties conferred by the ortho-fluoro and ortho-isopropoxy groups on the benzonitrile (B105546) ring make it a versatile building block. Future research could explore its incorporation into scaffolds targeting other biological pathways beyond fibrinolysis. The fluoroaromatic motif is prevalent in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.
Emerging Trends in Nitrile, Fluoroaromatic, and Ether Chemistry Relevant to this compound
The study and application of this compound are influenced by broader trends in several areas of chemical synthesis.
Nitrile Chemistry: Modern nitrile synthesis is moving beyond traditional methods like the Sandmeyer reaction towards more versatile transition metal-catalyzed cyanations. google.com These methods often offer milder reaction conditions, higher yields, and greater tolerance for other functional groups, which could be advantageous for the synthesis of complex precursors to this compound. google.com Furthermore, the nitrile group itself is increasingly used not just as a precursor to amines or carboxylic acids, but as a key functional group in materials science for creating advanced polymers and in energy storage applications. seedip.com
Fluoroaromatic Chemistry: The field of fluoroaromatic chemistry is continually evolving. Late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence, is a major trend. While likely not directly applicable to this specific compound's bulk synthesis, the principles driving this research—namely, the precise control over the introduction of fluorine—are relevant. Advances in understanding C-F bond activation could also open new pathways for functionalizing such molecules.
Ether Synthesis: The creation of the isopropoxy-aryl ether bond, especially one sterically hindered by adjacent groups, benefits from modern synthetic methods. While classical Williamson ether synthesis is an option, newer copper- and palladium-catalyzed methods (e.g., Buchwald-Hartwig etherification) provide more efficient routes for forming such bonds under milder conditions, which is critical for preserving sensitive functional groups on the aromatic ring.
Academic Intellectual Property Landscape and Patent Analysis for this compound Research
The intellectual property (IP) landscape for a chemical intermediate like this compound is typically characterized by its inclusion in patents for more complex, final-stage compounds. A direct patent for the molecule itself is uncommon unless its synthesis method is particularly novel and inventive. caldwelllaw.comip.com
A search of patent databases confirms this trend. The compound is explicitly named as a reactant in patent EA029373B1 , which claims a class of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. google.com
Table 2: Patent Analysis Highlighting this compound
| Patent Number | Title | Assignee/Applicant | Key Application of the Intermediate |
| EA029373B1 | (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis | Not explicitly stated in the provided abstract | Used as a starting material to be reacted with hydrazine hydrate for the synthesis of novel fibrinolysis inhibitors. google.com |
This patent demonstrates the compound's value in the discovery pipeline for new therapeutics. google.com The IP strategy here is not to protect the intermediate, but to protect the novel, high-value molecules derived from it. caldwelllaw.com For academic researchers, this landscape implies that while the compound itself may be freely synthesized and studied, its use to create and commercialize compounds covered by existing patents would constitute infringement. youtube.com Future academic IP in this area could arise from discovering a novel, highly efficient synthesis for the intermediate or identifying a new, non-obvious use or biological activity for the compound itself or for a novel class of derivatives not covered by existing patents.
Ethical Considerations in Basic Chemical Biology Research Involving this compound (Theoretical Frameworks)
While this compound is a basic chemical intermediate, its use in the synthesis of biologically active compounds engages a number of ethical considerations inherent to chemical biology and medicinal chemistry research. These can be framed within established ethical principles for scientific investigation.
Responsible Innovation: Researchers have a responsibility to consider the potential downstream applications and implications of the molecules they create. This includes a commitment to rigorous and unbiased testing to generate reliable data on a compound's biological effects.
Transparency and Data Sharing: A core ethical principle is the transparent reporting of all findings, including negative results. If derivatives of this compound are synthesized and found to be inactive or to have undesirable properties, sharing this information can prevent other researchers from expending resources on unfruitful avenues.
Dual-Use Potential: As with any research involving novel bioactive substances, there is a theoretical possibility of dual-use, where the knowledge or the compounds could be applied for harmful purposes. While remote for an intermediate, academic researchers should be cognizant of institutional and national guidelines regarding research that could be readily misapplied.
Intellectual Property and Access: While securing intellectual property is a key part of the research and development process, ethical frameworks encourage consideration of how patents might affect downstream research and access to potential medicines, particularly in academic and non-profit settings.
Sustainable Chemistry Principles in this compound Chemical Processes (Academic Context)
Applying the 12 Principles of Green Chemistry to the synthesis of this compound provides a framework for developing more environmentally benign chemical processes in an academic context. acdlabs.comtennessee.edu
Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. caldwelllaw.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. tennessee.edu For instance, a nucleophilic aromatic substitution reaction generally has a higher atom economy than a multi-step process like the Sandmeyer reaction, which generates nitrogen gas and various salts as byproducts.
Less Hazardous Chemical Synthesis: Proposed syntheses should strive to use and generate substances with little to no toxicity. acdlabs.com This would involve careful selection of solvents and reagents, avoiding highly toxic cyanide sources if possible by using modern, less hazardous cyanation agents.
Designing Safer Chemicals: This principle applies more to the final products made from the intermediate, but includes designing them to have minimal toxicity while retaining function. tennessee.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acdlabs.com Academic research could explore replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or biosolvents.
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. tennessee.edu Exploring catalytic reactions that proceed under mild conditions would be a key research goal.
Use of Renewable Feedstocks: This principle encourages using raw materials that are renewable rather than depleting. tennessee.edu While challenging for this specific aromatic compound, it could involve sourcing precursors from bio-based feedstocks in the long term.
Reduce Derivatives: Unnecessary derivatization (e.g., the use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste. caldwelllaw.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents. tennessee.edu Developing a catalytic version of the etherification or cyanation step would be a significant green improvement over classical methods that use stoichiometric amounts of a base or copper salt.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function and not persist in the environment. tennessee.edu
Real-time Analysis for Pollution Prevention: Developing analytical methods to monitor reactions in real-time allows for better control and prevents the formation of hazardous byproducts. tennessee.edu
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acdlabs.com
By integrating these principles, academic research can pioneer synthetic routes to this compound that are not only efficient but also environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
